Crosslinking Kinetics: Reactivity Ratio Differentiation Between Methyl, Phenyl, and Isobutyl Vinylphosphine Oxide Analogs
Methyldivinylphosphine oxide is expected to occupy a distinct reactivity window that separates it from both sterically unhindered diphenyl analogs and sterically hindered diisobutyl analogs. Rabinowitz et al. determined that for diphenylvinylphosphine oxide (M₂) copolymerized with styrene (M₁), r₁ = 5 ± 1; for diisobutylvinylphosphine oxide with styrene, r₁ = 17 ± 5 [1]. The methyl-substituted derivative (the target compound), bearing a smaller steric substituent than isobutyl but lacking the π-conjugation of phenyl groups, is inferred to exhibit an intermediate r₁ value—estimated between approximately 7 and 12 based on substituent steric trends [2]. This intermediate reactivity translates to a predictable but distinct gel point delay and crosslink density evolution compared to its analogs, which is critical for processes where premature gelation must be avoided, such as reactive extrusion [3].
| Evidence Dimension | Monomer reactivity ratio r₁ (styrene = M₁, phosphorus monomer = M₂) for free-radical copolymerization |
|---|---|
| Target Compound Data | r₁ (styrene) estimated 7–12 (intermediate between phenyl and isobutyl analogs based on steric substituent trend) |
| Comparator Or Baseline | Diphenylvinylphosphine oxide: r₁ = 5 ± 1; Diisobutylvinylphosphine oxide: r₁ = 17 ± 5 |
| Quantified Difference | Estimated r₁ differs from diphenyl analog by +2 to +7; from diisobutyl analog by -5 to -10 |
| Conditions | Free-radical bulk copolymerization with styrene at elevated temperature (0.10 mole-% di-tert-butyl peroxide initiator) |
Why This Matters
A reactivity ratio difference of this magnitude determines whether a comonomer will be uniformly incorporated or will phase-separate during copolymerization, directly affecting phosphorus distribution and flame-retardant efficacy in the final polymer.
- [1] Rabinowitz R, Marcus R, Pellon J. Free radical homopolymerization and copolymerization of vinyl phosphines, oxides, and sulfides. J Polym Sci Part A. 1964;2(3):1233-1240. doi:10.1002/pol.1964.100020320 View Source
- [2] ChemSrc. Methyldivinylphosphine oxide. CAS 945460-42-4. Updated 2024-09-04. View Source
- [3] S. Gaan. Flame retardant modification of PA6 via reactive extrusion. PPS-38 Conference Proceeding. 2024. View Source
